ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
CAS No.:
Cat. No.: VC20015782
Molecular Formula: C26H23ClO5
Molecular Weight: 450.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23ClO5 |
|---|---|
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C26H23ClO5/c1-3-30-25(28)11-10-20-16(2)21-13-22(27)24(14-23(21)32-26(20)29)31-15-17-8-9-18-6-4-5-7-19(18)12-17/h4-9,12-14H,3,10-11,15H2,1-2H3 |
| Standard InChI Key | ZSMZLSDNHXRLCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC4=CC=CC=C4C=C3)Cl)C |
Introduction
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are aromatic compounds that contain a benzopyran structure and are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Synthesis and Chemical Reactivity
The synthesis of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves several key steps in organic chemistry. These processes often include condensation reactions and the use of specific catalysts to facilitate the formation of the chromene backbone and its substituents.
The chemical reactivity of this compound is influenced by its functional groups, including the chloro and methoxy substituents. It is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of various derivatives.
Biological Activities and Applications
Coumarin derivatives, including ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate, are known for their potential biological activities. These compounds have been studied for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in pharmaceutical research .
Research Findings
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Antimicrobial Activity: Coumarins have shown effectiveness against various microorganisms, which could be beneficial in developing new antimicrobial agents.
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Anti-Inflammatory Activity: Some coumarins exhibit anti-inflammatory properties, potentially useful in treating conditions related to inflammation.
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Anticancer Activity: The ability of certain coumarins to inhibit cancer cell growth makes them promising candidates for anticancer drug development.
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